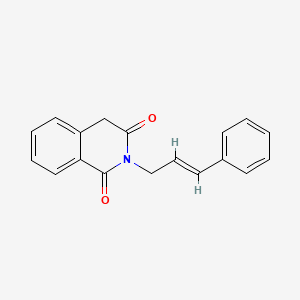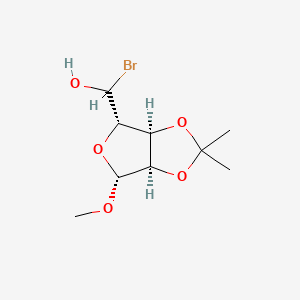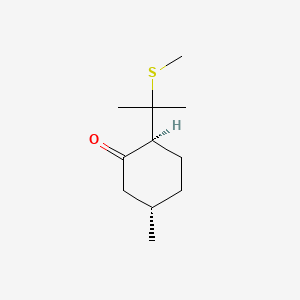
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is an organic compound characterized by its cyclohexanone core structure with specific stereochemistry The compound features a methyl group and a methylsulfanylpropan-2-yl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be explored to identify potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound may be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of various chemicals and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism by which (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexanol: A reduced form of the compound with an alcohol group.
(2S,5S)-5-methyl-2-(2-methylsulfonylpropan-2-yl)cyclohexan-1-one: An oxidized form with a sulfone group.
(2S,5S)-5-methyl-2-(2-methylthioethyl)cyclohexan-1-one: A similar compound with a different alkyl chain.
Uniqueness
The unique stereochemistry and functional groups of (2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one contribute to its distinct reactivity and potential applications. Its specific configuration may result in unique interactions with biological targets and chemical reagents.
Eigenschaften
CAS-Nummer |
57129-14-3 |
|---|---|
Molekularformel |
C11H20OS |
Molekulargewicht |
200.34 g/mol |
IUPAC-Name |
(2S,5S)-5-methyl-2-(2-methylsulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H20OS/c1-8-5-6-9(10(12)7-8)11(2,3)13-4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HJFSNLWDUINFTB-IUCAKERBSA-N |
Isomerische SMILES |
C[C@H]1CC[C@@H](C(=O)C1)C(C)(C)SC |
Kanonische SMILES |
CC1CCC(C(=O)C1)C(C)(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


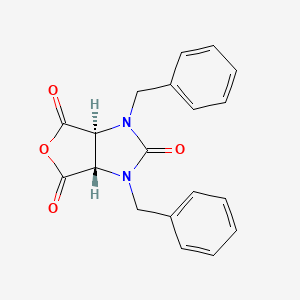
![4,11-Diamino-2-[(3-methoxypropyl)amino]-1H-cyclopent[b]anthracene-1,3,5,10(2H)-tetrone](/img/structure/B12694416.png)



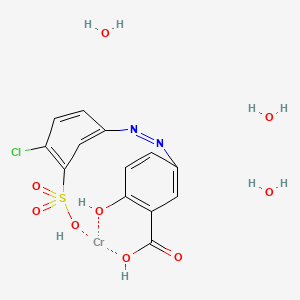
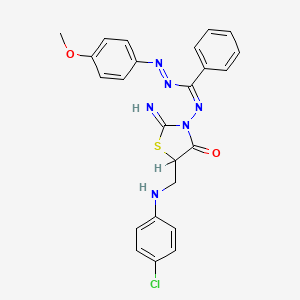
![Methyl 8-ethyl-5,8-dihydro-2-methoxy-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12694440.png)


